Cas no 5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate)

Ethyl 2-chloroquinoline-4-carboxylate is a versatile quinoline derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive 2-chloro and 4-carboxylate functional groups make it a valuable precursor for constructing complex heterocyclic compounds, particularly in the development of bioactive molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating further chemical modifications. This compound is often employed in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents due to its structural adaptability. High purity and consistent quality ensure reliable performance in research and industrial applications, making it a preferred choice for synthetic chemists.
Ethyl 2-chloroquinoline-4-carboxylate structure
5467-61-8 structure
Product name:Ethyl 2-chloroquinoline-4-carboxylate
CAS No:5467-61-8
MF:C12H10ClNO2
MW:235.666302204132
CID:942503
PubChem ID:230586

Ethyl 2-chloroquinoline-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloroquinoline-4-carboxylate
    • 2-Chlor-chinolin-4-carbonsaeure-aethylester
    • 2-Chloro-4-ethoxycarbonylquinoline
    • 2-chloro-4-methyl-5-thiazolecarboxylic acid ethyl esther
    • 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester
    • 2-chloro-quinoline-4-carboxylic acid ethyl ester
    • AC1LC5X3
    • CTK5D6021
    • ethyl 2-chloro-4-methyl-5-thiazolecarboxylate
    • ethyl 2-chloro-4-methylthiazo
    • ethyl 2-chlorocinchoninate
    • ethyl ester of 2-chlorocinchoninic acid
    • SureCN187316
    • BBL012542
    • VS-03380
    • DTXSID80969964
    • 5467-61-8
    • STK742736
    • ethyl2-chloroquinoline-4-carboxylate
    • NSC-25659
    • SCHEMBL8562988
    • SB71851
    • CS-0327013
    • DB-124768
    • AKOS003246367
    • AXLMKXSYVPIPMF-UHFFFAOYSA-N
    • 4-quinolinecarboxylic acid, 2-chloro-, ethyl ester
    • NSC25659
    • MDL: MFCD05039607
    • Inchi: InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
    • InChI Key: AXLMKXSYVPIPMF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC(=NC2=C1C=CC=C2)Cl

Computed Properties

  • Exact Mass: 259.12821
  • Monoisotopic Mass: 235.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 39.2A^2

Experimental Properties

  • Density: 1.44
  • Boiling Point: 415.1°C at 760 mmHg
  • Flash Point: 204.8°C
  • Refractive Index: 1.605
  • PSA: 111.8

Ethyl 2-chloroquinoline-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397683-1g
Ethyl 2-chloroquinoline-4-carboxylate
5467-61-8 95+%
1g
¥4578.00 2024-05-09
Chemenu
CM143924-1g
ethyl 2-chloroquinoline-4-carboxylate
5467-61-8 95%
1g
$505 2021-08-05
Chemenu
CM143924-1g
ethyl 2-chloroquinoline-4-carboxylate
5467-61-8 95%
1g
$*** 2023-05-30
Alichem
A189006445-1g
Ethyl 2-chloroquinoline-4-carboxylate
5467-61-8 95%
1g
$475.24 2023-09-01
Crysdot LLC
CD11106554-1g
Ethyl 2-chloroquinoline-4-carboxylate
5467-61-8 95+%
1g
$535 2024-07-18

Ethyl 2-chloroquinoline-4-carboxylate Related Literature

Additional information on Ethyl 2-chloroquinoline-4-carboxylate

Ethyl 2-chloroquinoline-4-carboxylate: A Comprehensive Overview

Ethyl 2-chloroquinoline-4-carboxylate, with the CAS number 5467-61-8, is a significant compound in the field of organic chemistry. This compound is a derivative of quinoline, a heterocyclic aromatic hydrocarbon, and is widely studied for its unique properties and applications. The quinoline framework in this compound provides a rigid structure that contributes to its stability and reactivity. The chloro substituent at position 2 and the carboxylate group at position 4 further enhance its chemical versatility, making it a valuable molecule in various research and industrial contexts.

Recent studies have highlighted the potential of Ethyl 2-chloroquinoline-4-carboxylate in drug discovery and materials science. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its structural features to design bioactive compounds. For instance, the chloro group at position 2 can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes Ethyl 2-chloroquinoline-4-carboxylate an ideal building block for synthesizing pharmacologically active agents targeting various diseases.

In terms of synthesis, Ethyl 2-chloroquinoline-4-carboxylate is typically prepared through multi-step processes involving quinoline derivatives. One common approach involves the chlorination of quinoline followed by carboxylation at the 4-position. The use of catalytic systems and optimized reaction conditions has significantly improved the yield and purity of this compound. Advanced techniques such as microwave-assisted synthesis have also been employed to accelerate the reaction process, making it more efficient for large-scale production.

The application of Ethyl 2-chloroquinoline-4-carboxylate extends beyond pharmaceuticals. It has shown promise in materials science, particularly in the development of advanced materials with unique electronic properties. The quinoline framework's aromaticity and conjugation make it suitable for applications in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and stability under various environmental conditions.

Moreover, Ethyl 2-chloroquinoline-4-carboxylate has been investigated for its role in catalysis. The carboxylate group can act as a coordinating ligand, enabling the formation of metal complexes with enhanced catalytic activity. These complexes have been tested in reactions such as alkene epoxidation and olefin polymerization, demonstrating high efficiency and selectivity. This highlights the compound's potential in developing next-generation catalysts for industrial processes.

From an environmental perspective, researchers have also examined the biodegradability and toxicity of Ethyl 2-chloroquinoline-4-carboxylate. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in natural environments. However, further research is needed to fully understand its ecological impact and ensure its safe use in various applications.

In conclusion, Ethyl 2-chloroquinoline-4-carboxylate (CAS No: 5467-61-8) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, derived from quinoline with strategic substitutions, makes it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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